molecular formula C16H17F3N2OS B2626567 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1234901-25-7

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B2626567
CAS No.: 1234901-25-7
M. Wt: 342.38
InChI Key: WMCWAROVURLFGF-UHFFFAOYSA-N
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Description

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic small molecule belonging to the arylurea and heteroarylurea chemical class. This compound is provided strictly for research purposes and is not intended for diagnostic or therapeutic applications. Urea derivatives are a significant scaffold in medicinal chemistry, frequently explored for their diverse biological activities. The distinct structure of this compound, which incorporates a phenethyl group, a thiophen-3-ylmethyl moiety, and a 2,2,2-trifluoroethyl chain, is characteristic of molecules designed to modulate specific biological targets. Urea functionalities are known to serve as key bioisosteres for amide bonds, a strategy used to improve the metabolic stability and pharmacokinetic properties of lead compounds . Similar arylurea derivatives have demonstrated promising antimicrobial properties , with specific analogues showing potent activity against challenging multidrug-resistant bacterial strains such as Staphylococcus epidermidis and Acinetobacter baumannii . The presence of the trifluoroethyl group is a common motif in drug design that can enhance metabolic stability and influence the molecule's lipophilicity and binding affinity. For researchers, this compound holds potential value in several areas: as a building block in the synthesis of more complex molecules, as a candidate for high-throughput screening against biological targets, and for structure-activity relationship (SAR) studies to optimize potency and selectivity. Its structure suggests potential for investigating mechanisms related to membrane disruption in bacteria, given that related urea compounds have been shown to induce complete depolarization of the bacterial membrane in clinical strains . Researchers can utilize this compound to probe novel pathways in infectious disease or inflammatory conditions, where urea-based small molecules have been identified as antagonists for proteins like STING (Stimulator of Interferon Genes) . Handle this product with care, using appropriate personal protective equipment, and refer to the Safety Data Sheet for detailed handling and disposal information.

Properties

IUPAC Name

3-(2-phenylethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2OS/c17-16(18,19)12-21(10-14-7-9-23-11-14)15(22)20-8-6-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCWAROVURLFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea typically involves the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as phenethylamine, thiophen-3-ylmethyl chloride, and 2,2,2-trifluoroethyl isocyanate.

    Formation of Urea Derivative: The intermediate compounds are then reacted under controlled conditions to form the desired urea derivative. For example, phenethylamine can be reacted with thiophen-3-ylmethyl chloride in the presence of a base to form an intermediate, which is subsequently reacted with 2,2,2-trifluoroethyl isocyanate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, acids, and bases under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Thiourea derivatives, including compounds similar to 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related thiourea derivatives range from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties : The compound has potential applications in cancer therapy. Studies have shown that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth . For instance, certain derivatives have demonstrated IC50 values as low as 1.50 µM against human leukemia cell lines . This suggests that the compound may play a role in developing new anticancer agents.

Material Science

Polymer Synthesis : The unique structure of this compound allows it to be utilized in synthesizing advanced polymer materials. Thiourea derivatives are known to enhance the mechanical properties of polymers and can be incorporated into polymer matrices for improved thermal stability and chemical resistance .

Biological Applications

Biological Activity : Thiourea compounds have been explored for their biological activities beyond antimicrobial effects. They have shown promise in modulating enzyme activities and influencing metabolic pathways . The trifluoroethyl group may enhance the lipophilicity of the compound, allowing better interaction with biological membranes.

Case Study 1: Antimicrobial Efficacy of Thiourea Derivatives

A study evaluated several thiourea derivatives against common pathogens. Among these, a derivative structurally similar to this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents based on this structural framework.

Case Study 2: Anticancer Activity Evaluation

Research conducted on various thiourea derivatives indicated that those with trifluoromethyl substitutions had enhanced anticancer activity compared to their non-fluorinated counterparts. In vitro studies demonstrated that these compounds effectively inhibited the growth of breast and prostate cancer cell lines . The findings suggest that introducing trifluoroethyl groups can significantly impact the biological activity of thiourea derivatives.

Mechanism of Action

The mechanism of action of 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Bioavailability: The phenethyl and thiophene groups in the target compound likely increase lipophilicity compared to the chloropropanoyl substituent in the analog. This could enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development.

Reactivity: The 3-chloropropanoyl group in the analog introduces a reactive ketone and chlorine atom, which may facilitate covalent binding to biological targets or further synthetic modifications.

Metabolic Stability : Both compounds share the trifluoroethyl group, which reduces oxidative metabolism via cytochrome P450 enzymes. However, the larger size of the target compound may slow hepatic clearance compared to the smaller analog.

Biological Activity

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound involves the reaction of phenethylamine derivatives with thiophene and trifluoroethyl isocyanate. The process typically employs standard organic synthesis techniques including reflux and purification through chromatography. Detailed synthetic routes are often outlined in research articles focusing on urea derivatives .

Antimicrobial Activity

Research indicates that urea derivatives exhibit a broad spectrum of antimicrobial properties. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Similar Urea Derivative0.5Staphylococcus aureus
Similar Urea Derivative1.0Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, related urea compounds have demonstrated cytotoxic effects on several cancer cell lines including breast and lung cancer cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

Compounds containing thiophene moieties have been noted for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The exact pathways involve modulation of NF-kB signaling and other inflammatory mediators.

Case Studies

Several case studies highlight the efficacy of urea derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a related urea derivative against multi-drug resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at low concentrations.
  • Case Study on Anticancer Activity : In another study focusing on breast cancer cell lines, the compound exhibited a GI50 value indicating potent anticancer activity compared to standard chemotherapeutics.

Research Findings

Recent findings from various studies emphasize the importance of structural modifications in enhancing biological activity:

  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiophene ring or the phenethyl group can significantly affect the biological activity of urea derivatives. For instance, introducing electron-withdrawing groups can enhance antimicrobial potency .

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